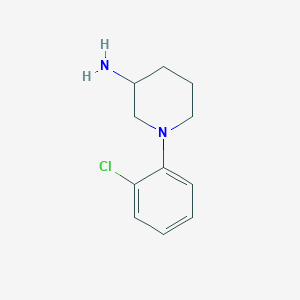

1-(2-Chlorophenyl)piperidin-3-amine

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology

Piperidine derivatives are a mainstay in medicinal chemistry, with this structural framework present in a wide range of approved pharmaceutical agents. mdpi.comijnrd.org The inclusion of the piperidine ring can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity. These characteristics are critical for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

From a chemical biology perspective, the piperidine scaffold provides a versatile template for the creation of molecular probes and tools to investigate biological processes. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules such as enzymes and receptors. wikipedia.org The diverse biological activities exhibited by piperidine-containing compounds span a wide spectrum, including applications as anticancer agents, central nervous system modulators, and anti-infectives. mdpi.comnih.gov

Overview of 1-(2-Chlorophenyl)piperidin-3-amine within the Piperidine Class

This compound, identified by the CAS Number 1250430-03-5, is a distinct member of the vast piperidine family. sigmaaldrich.com Its structure is characterized by a piperidine ring substituted at the nitrogen atom with a 2-chlorophenyl group and bearing an amino group at the 3-position. This specific arrangement of functional groups imparts a unique set of chemical properties and potential for biological interactions. The presence of the chlorine atom on the phenyl ring and the primary amine on the piperidine core are key features that can influence its reactivity and behavior in biological systems.

While extensive research on many piperidine derivatives has been published, this compound remains a less-explored entity in publicly available scientific literature. Its structural similarity to other biologically active phenylpiperidines suggests its potential as a scaffold for the development of novel chemical probes or therapeutic leads. For instance, related compounds with a chlorophenyl moiety attached to a piperidine or piperazine (B1678402) ring have been investigated for their potential as central nervous system agents and for other pharmacological activities. globalresearchonline.netresearchgate.net

Scope and Research Focus of the Review on this compound

This review will focus exclusively on the chemical compound this compound. The primary objective is to collate and present the available scientific information regarding its chemical properties and synthesis. Given the limited specific research on this compound, this article will draw upon data from chemical suppliers and general synthetic methodologies for related piperidine derivatives to provide a comprehensive overview. The discussion will be strictly confined to the chemical nature of the compound and will not extend to unverified biological activities or applications.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. However, basic physicochemical properties can be obtained from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1250430-03-5 | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅ClN₂ | sigmaaldrich.com |

| InChI Key | DGFJEBDWXHVROC-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of Substituted Piperidin-3-amines

One common strategy involves the construction of the piperidine ring through cyclization reactions. For instance, multi-step syntheses starting from readily available precursors like L-glutamic acid have been reported for the creation of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in Another approach involves the reductive amination of a suitable ketone precursor. A plausible synthetic route to this compound could involve the reaction of 2-chloroaniline (B154045) with a protected 3-aminopiperidine derivative or the reductive amination of N-(2-chlorophenyl)-3-piperidone.

Furthermore, patents describing the synthesis of structurally related compounds, such as 1-(3-chlorophenyl)piperazine (B195711), often detail multi-step processes. These typically involve the condensation of a substituted aniline (B41778) with a bis-halo-ethylamine derivative, followed by further functionalization. google.com For example, a process for preparing 1-(3-chlorophenyl)piperazine hydrochloride involves the reaction of 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride. globalresearchonline.net While the target compound is a piperidine and not a piperazine, the general principle of N-arylation of a cyclic amine is a relevant synthetic consideration.

Detailed Research Findings

Specific research focusing solely on this compound is sparse in the public domain. However, research on broader classes of substituted piperidines provides context for its potential areas of investigation. For example, various substituted 3-aminopiperidines have been explored for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of type 2 diabetes. nbinno.com Additionally, compounds containing the chlorophenylpiperidine moiety have been investigated for a range of biological activities, including anti-tuberculosis and anticancer properties. nih.govnih.gov These studies, while not directly on the target compound, highlight the potential for derivatives of this nature to exhibit significant biological effects.

Properties

IUPAC Name |

1-(2-chlorophenyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFJEBDWXHVROC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 1 2 Chlorophenyl Piperidin 3 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 1-(2-chlorophenyl)piperidin-3-amine, the signals corresponding to the protons of the piperidine (B6355638) ring and the chlorophenyl group would appear in distinct regions. The protons on the aromatic ring are expected to resonate in the downfield region, typically between δ 6.8 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the chlorine atom would further influence the chemical shifts of the adjacent protons.

The protons on the piperidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling with neighboring protons. The proton at the C3 position, being attached to the same carbon as the amine group, would likely appear as a multiplet. The protons of the piperidine ring are generally found in the range of δ 1.5 to 3.5 ppm. For the parent piperidine molecule, the protons on carbons adjacent to the nitrogen appear around δ 2.79 ppm, while the other methylene (B1212753) protons are observed between δ 1.46 and 1.58 ppm. chemicalbook.com The N-H protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent, generally in the range of δ 0.5-5.0 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.4 | Multiplet |

| Piperidine-H (adjacent to N) | 2.8 - 3.2 | Multiplet |

| Piperidine-H (C3) | 2.5 - 2.9 | Multiplet |

| Piperidine-H (other) | 1.5 - 2.0 | Multiplet |

| NH₂ | 1.0 - 3.0 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The carbons of the 2-chlorophenyl group would resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbon atom bonded to the chlorine (C-Cl) would have a characteristic chemical shift, and the carbon attached to the piperidine nitrogen (C-N) would also be in this region.

The carbons of the piperidine ring would appear in the aliphatic region of the spectrum. Carbons directly attached to the nitrogen atom are generally deshielded and appear in the range of δ 40-60 ppm. libretexts.org The carbon atom bearing the amine group (C3) would also have a distinct chemical shift in this region. The remaining piperidine carbons would be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-H | 115 - 130 |

| Piperidine C-N | 50 - 60 |

| Piperidine C-NH₂ | 45 - 55 |

| Piperidine CH₂ | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in tracing the proton connectivity within the piperidine ring and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the 2-chlorophenyl group and the piperidine ring, as well as the position of the amine group. For instance, correlations between the protons on the piperidine ring adjacent to the nitrogen and the aromatic carbon attached to the nitrogen would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The primary amine (NH₂) group would show two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. orgchemboulder.comquora.com An N-H bending vibration (scissoring) for the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

The aromatic part of the molecule would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine moiety would likely appear as a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic piperidine part would be observed in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the chlorine substituent on the aromatic ring would give rise to a C-Cl stretching band, typically in the 800-600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aromatic C-N | Stretch | 1335 - 1250 |

| Aliphatic C-N | Stretch | 1250 - 1020 |

| C-Cl | Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₅ClN₂), the molecular weight is approximately 210.71 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 212 with about one-third the intensity of the molecular ion peak would be observed.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. Cleavage of the C-C bond adjacent to the piperidine nitrogen (alpha-cleavage) is a common fragmentation pathway for piperidines. Another likely fragmentation would involve the loss of the amine group from the piperidine ring. The fragmentation of the chlorophenyl group could also occur. For the related compound 1-(3-chlorophenyl)piperazine (B195711), major fragments are observed at m/z 154 and 196. nih.gov A study on the metabolism of 1-(3-chlorophenyl)piperazine also identified metabolites such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline (B41212), indicating cleavage of the piperazine (B1678402) ring. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 210/212 | [M]⁺ (Molecular ion) |

| 181 | [M - NH₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 99 | [C₅H₉N₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound is not publicly available, a hypothetical analysis can be made.

It is expected that the piperidine ring would adopt a chair conformation, as this is the most stable arrangement for six-membered rings, minimizing steric strain. The 2-chlorophenyl group and the amine group would occupy either axial or equatorial positions on the piperidine ring. The preferred conformation would be the one that minimizes steric hindrance. Typically, bulky substituents prefer the equatorial position.

A crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding. The primary amine group is capable of acting as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors. These interactions play a crucial role in the packing of the molecules in the crystal lattice. For comparison, the crystal structure of a related compound, 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo scholarsresearchlibrary.comthiazolo[3,2-a]pyridine-4-carboxamide, shows extensive hydrogen bonding involving the amine and amide groups. iucr.org

Conformational Analysis through Spectroscopic Techniques

The conformational landscape of piperidine rings is a well-established area of stereochemical research. The six-membered saturated heterocycle typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents on the ring and the nitrogen atom can lead to a variety of conformational preferences, including chair, boat, and twist-boat forms. For this compound, the conformational equilibrium is primarily influenced by the steric and electronic effects of the 2-chlorophenyl group at the N1 position and the amine group at the C3 position.

The analysis of the conformation of this compound and its derivatives heavily relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. While specific detailed conformational studies on this exact molecule are not extensively available in the public domain, the principles derived from studies on analogous N-arylpiperidines and substituted piperidines provide a strong basis for understanding its likely conformational behavior. researchgate.net

The amine group at the C3 position can exist in either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric interactions. An equatorial orientation is generally favored for substituents on a cyclohexane (B81311) or piperidine ring to avoid 1,3-diaxial interactions. Therefore, the most stable conformer is likely to be the one where the 3-amino group is in an equatorial position.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for this analysis. The chemical shifts (δ) and, more importantly, the coupling constants (J) of the piperidine ring protons provide detailed information about their dihedral angles and thus the ring's conformation. For a chair conformation, the coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are characteristically different. Large coupling constants (typically 8-13 Hz) are observed for axial-axial (J_ax-ax) interactions, while smaller values (typically 2-5 Hz) are seen for axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) interactions. rsc.org

For this compound, the analysis of the signals for the protons at C2, C3, C4, C5, and C6 would be crucial. The proton at C3, being attached to the same carbon as the amine group, would show coupling to the adjacent protons at C2 and C4. The magnitude of these coupling constants would reveal its orientation.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the piperidine ring are sensitive to their steric environment. For instance, an axial substituent will typically cause a shielding (upfield shift) of the γ-carbons due to the gauche-γ effect.

While specific experimental data for this compound is scarce, the following tables illustrate the type of data that would be expected from NMR analysis, based on values reported for similar N-arylpiperidine derivatives. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Piperidine Ring in a Chair Conformation

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Representative Coupling Constants (Hz) |

| H2 (axial) | 2.8 - 3.2 | ddd | J_gem ≈ 12-14, J_ax-ax ≈ 8-12, J_ax-eq ≈ 3-5 |

| H2 (equatorial) | 3.3 - 3.7 | ddd | J_gem ≈ 12-14, J_eq-ax ≈ 3-5, J_eq-eq ≈ 2-4 |

| H3 (axial) | 1.4 - 1.8 | m | - |

| H3 (equatorial) | 1.9 - 2.3 | m | - |

| H4 (axial) | 1.3 - 1.7 | m | - |

| H4 (equatorial) | 1.8 - 2.2 | m | - |

| H5 (axial) | 1.3 - 1.7 | m | - |

| H5 (equatorial) | 1.8 - 2.2 | m | - |

| H6 (axial) | 2.8 - 3.2 | ddd | J_gem ≈ 12-14, J_ax-ax ≈ 8-12, J_ax-eq ≈ 3-5 |

| H6 (equatorial) | 3.3 - 3.7 | ddd | J_gem ≈ 12-14, J_eq-ax ≈ 3-5, J_eq-eq ≈ 2-4 |

Note: These are generalized values and can vary based on the solvent and other substituents.

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Piperidine Ring

| Carbon | Representative Chemical Shift (ppm) |

| C2 | 50 - 55 |

| C3 | 45 - 50 |

| C4 | 25 - 30 |

| C5 | 24 - 29 |

| C6 | 50 - 55 |

Note: The presence of the N-(2-chlorophenyl) group will influence the chemical shifts of C2 and C6 significantly.

In some substituted piperidine derivatives, particularly those with bulky N-substituents, the presence of non-chair conformations like twist-boat or boat forms can be observed. researchgate.net These conformations are usually higher in energy but can be populated, leading to an average spectrum or, in cases of slow interconversion, the observation of multiple species in the NMR spectrum. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be instrumental in such cases by providing through-space correlations between protons, which helps to elucidate the three-dimensional structure and relative orientation of substituents.

Infrared (IR) spectroscopy can also offer some conformational insights. The C-H stretching vibrations and the so-called "Bohlmann bands" (a series of absorptions in the 2700-2800 cm⁻¹ region) can be indicative of the number of anti-periplanar C-H bonds to the nitrogen lone pair. The presence of strong Bohlmann bands would suggest a conformation where at least two α-protons are anti-periplanar to the nitrogen lone pair, a feature often associated with a specific chair conformation.

Computational Chemistry and Theoretical Investigations of 1 2 Chlorophenyl Piperidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Chlorophenyl)piperidin-3-amine, DFT studies would typically be employed to optimize its geometry and calculate its electronic properties. This would involve determining bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional arrangement of the atoms. The distribution of electron density, which is crucial for understanding the molecule's chemical behavior, would also be a key output of these calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. accelachem.comsigmaaldrich.com A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For this compound, this analysis would reveal its potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. accelachem.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would identify the likely sites for hydrogen bonding and other non-covalent interactions, which is particularly important for understanding its potential biological activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules.

Conformational Sampling and Stability

The piperidine (B6355638) ring, a core component of this compound, can exist in various conformations, most commonly the chair and boat forms. Conformational analysis would involve sampling these different spatial arrangements to determine their relative stabilities. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation. Molecular dynamics simulations could further be used to study the flexibility of the molecule and the transitions between different conformational states over time.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a protein target. This involves placing the ligand into the binding site of a protein and calculating a "docking score" to estimate the binding affinity. This analysis would provide hypothetical binding poses and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, offering insights into its potential pharmacological targets.

While the computational tools to analyze this compound are readily available and widely used in chemical research, the specific application of these methods to this compound has not been documented in publicly accessible scientific literature. Therefore, the detailed research findings, including data tables on its electronic structure, reactivity parameters, and protein interactions, could not be generated. Further experimental or computational research is required to elucidate the specific chemical and physical properties of this compound.

Dynamics of Receptor-Ligand Complexes

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to study the physical movement of atoms and molecules over time. For a ligand like this compound, MD simulations provide critical insights into the stability of its complex with a biological target, the nature of their interactions, and the conformational changes that occur upon binding. nih.govresearchgate.net

The process begins by docking the ligand into the binding site of a target receptor, often a G-protein-coupled receptor (GPCR) or an enzyme, for which piperidine derivatives are known to have affinity. nih.govnih.gov The resulting complex is then solvated in a water box with counter-ions to create a system that mimics physiological conditions. An appropriate force field, such as CHARMM or AMBER, is applied to describe the interatomic forces within the system. nih.govresearchgate.net

MD simulations of the this compound-receptor complex would be run for a significant duration, typically ranging from nanoseconds to microseconds, to observe its dynamic behavior. nih.gov Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric is calculated for the backbone atoms of the protein and the heavy atoms of the ligand to assess the structural stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF is analyzed for individual amino acid residues to identify flexible regions of the protein that may be involved in ligand binding or receptor activation.

Interaction Analysis: The simulation allows for a detailed examination of the specific interactions—such as hydrogen bonds, ionic bonds, and hydrophobic contacts—between the ligand and the receptor. For this compound, the protonated amine is expected to form a key salt bridge with acidic residues (e.g., Aspartic or Glutamic acid), while the 2-chlorophenyl group would likely occupy a hydrophobic pocket. nih.govnih.gov

The following table illustrates the type of data that would be generated from an MD simulation of this compound bound to a hypothetical receptor, based on findings from analogous systems.

Table 1: Illustrative MD Simulation Data for a Hypothetical this compound-Receptor Complex

| Parameter | Value/Observation | Interpretation |

| Simulation Time | 100 ns | Standard duration for assessing complex stability. researchgate.net |

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates the ligand remains stably bound in the binding pocket without significant deviation. |

| Protein RMSD | 2.1 ± 0.4 Å | Suggests the overall protein structure is stable after ligand binding. |

| Key H-Bonds | Piperidine N-H···Asp110; Amine N-H···Ser192 | The piperidine amine and exocyclic amine form stable hydrogen bonds, anchoring the ligand. |

| Key Hydrophobic Contacts | Chlorophenyl ring with Val111, Leu188, Trp350 | The chlorophenyl moiety is stabilized within a hydrophobic sub-pocket of the receptor. nih.gov |

In Silico Prediction of Potential Biological Targets and Pathways

In silico target prediction methods are used to identify the most probable protein targets for a given small molecule, thereby hypothesizing its mechanism of action. mdpi.com These approaches are broadly categorized as either ligand-based or structure-based. For a novel or under-researched compound like this compound, these predictive tools are invaluable for guiding experimental validation.

Ligand-based target prediction relies on the principle of chemical similarity: a molecule is likely to bind to the same targets as other structurally similar molecules with known biological activities. mdpi.com Web servers and software like SwissTargetPrediction, BindingDB, and TargetHunter compare the 2D or 3D structure of the query molecule against databases of known ligands. mdpi.comnih.gov For this compound, the core piperidine scaffold is a well-known pharmacophore present in numerous approved drugs, suggesting a range of potential targets. nih.gov

Based on extensive research into piperidine-containing compounds, several protein families are consistently predicted as likely targets:

G-Protein-Coupled Receptors (GPCRs): This is the most prominent target class. Specific examples include dopamine (B1211576), serotonin (B10506) (5-HT2A), histamine (B1213489), and sigma receptors. nih.govresearchgate.netwikipedia.org

Enzymes: Piperidine derivatives have been designed as inhibitors for various enzymes, including proteases (e.g., Renin, HIV-protease) and kinases. nih.govplos.orgacs.org

Ion Channels: Certain piperidine compounds are known to modulate the function of various ion channels.

The table below summarizes potential biological targets for the aminopiperidine scaffold based on published computational and experimental studies of analogous compounds.

Table 2: Potential Biological Target Classes for the Aminopiperidine Scaffold

| Target Class | Specific Example(s) | Rationale/Supporting Evidence | Reference(s) |

| GPCRs | Sigma-1 Receptor (S1R) | Piperidine/piperazine (B1678402) scaffolds show high affinity for S1R in screening campaigns. | rsc.orgrsc.orgnih.gov |

| Histamine H3 Receptor | The piperidine moiety is a key structural element for dual H3/σ1 receptor activity. | nih.gov | |

| Dopamine D2/D3 Receptors | N-functionalized piperidines are designed and docked as potential dopamine receptor ligands. | researchgate.net | |

| Enzymes | Renin (Aspartic Protease) | Piperidine-based structures can act as transition-state surrogates, interacting with catalytic aspartate residues. | nih.gov |

| HIV-1 Protease | The piperidine scaffold can be used as a P2-ligand to promote interactions with the protease active site. | plos.org | |

| Farnesyltransferase | Piperidine derivatives have been identified as potent inhibitors of this enzyme involved in cell signaling. | acs.org | |

| Viral Proteins | Hepatitis C Virus (HCV) | The 4-aminopiperidine (B84694) scaffold has been shown to inhibit the assembly of infectious HCV. | nih.gov |

Structure-Based Drug Design Principles Applied to this compound Derivatives

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. thieme-connect.com This methodology would be central to developing derivatives of this compound with enhanced potency and selectivity.

The SBDD process typically follows these steps:

Target Identification and Structure Determination: A potential target, identified through methods described in the previous section, is selected. Its 3D structure is obtained either through experimental techniques like X-ray crystallography or cryo-EM, or by building a homology model if a close template structure is available.

Molecular Docking: this compound is docked into the target's binding site. This predicts the most likely binding pose and provides a score that estimates binding affinity. The analysis reveals key interactions: the protonated amine may form a salt bridge, the second amine can be a hydrogen bond donor or acceptor, and the chlorophenyl group can engage in hydrophobic or halogen-bonding interactions. nih.govplos.org

Lead Optimization: Based on the docking pose, medicinal chemists can propose specific modifications to the scaffold to improve its interaction with the target. For example, if a nearby pocket is unfilled, a substituent could be added to the piperidine or phenyl ring to occupy that space and increase van der Waals contacts. If a polar residue is nearby, a functional group capable of hydrogen bonding could be introduced. thieme-connect.com

Iterative Cycle: The newly designed derivatives are synthesized and tested experimentally. The most promising compounds are then co-crystallized with the target or re-docked to validate the design hypothesis, initiating a new cycle of optimization.

The following table provides a hypothetical example of how SBDD principles could be applied to optimize this compound for a putative kinase target.

Table 3: Hypothetical Structure-Based Drug Design Strategy for this compound Derivatives

| Scaffold Position | Proposed Modification | Design Rationale (Target Interaction) | Predicted Outcome |

| Piperidine Ring (C4) | Add a hydroxyl (-OH) group | To form a new hydrogen bond with a serine or threonine residue in the binding pocket, mimicking interactions seen in other inhibitors. nih.gov | Increased binding affinity and selectivity. |

| Phenyl Ring (C4' of Phenyl) | Replace Chlorine with Trifluoromethyl (-CF3) | To enhance hydrophobic interactions in a lipophilic pocket and potentially improve metabolic stability. | Increased potency and improved pharmacokinetic profile. |

| Exocyclic Amine | Acylation to form an amide | To act as a hydrogen bond acceptor with a backbone NH group in the hinge region of a kinase. | Altered target profile; potential for kinase inhibition. |

| Piperidine Nitrogen | Add a small alkyl group (e.g., methyl) | To probe for additional hydrophobic interactions or to modulate the basicity (pKa) of the core. rsc.org | Fine-tuning of potency and physicochemical properties. |

This rational, structure-guided approach allows for the efficient evolution of a starting compound like this compound into a highly optimized drug candidate.

Reactivity and Mechanistic Studies of 1 2 Chlorophenyl Piperidin 3 Amine in Chemical Reactions

Oxidation and Reduction Reactions

The presence of multiple amine functionalities and a substituted aromatic ring makes 1-(2-chlorophenyl)piperidin-3-amine susceptible to both oxidation and reduction reactions. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Kinetic and Mechanistic Investigations of Oxidation

While specific kinetic and mechanistic studies on the oxidation of this compound are not extensively documented in the public domain, the oxidation of related N-arylpiperidines has been investigated. For instance, the oxidation of 1-phenylpiperidine (B1584701) can lead to the formation of the corresponding N-oxide. The thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to form O-arylhydroxylamines has been shown to be influenced by the nature of the substituent on the phenyl ring, with electron-withdrawing groups being crucial for the reaction to proceed.

In the case of this compound, oxidation can potentially occur at either the secondary piperidine (B6355638) nitrogen or the primary 3-amino group. The electron-withdrawing nature of the 2-chlorophenyl group would likely decrease the electron density on the piperidine nitrogen, potentially making the primary amino group more susceptible to oxidation. The formation of N-acyliminium ions from the oxidation of N-substituted piperidines is a known transformation, often generated in situ for further synthetic applications. nih.gov Reagents like hypervalent iodine compounds, such as Dess-Martin periodinane or o-iodoxybenzoic acid (IBX), are commonly used for such oxidations. nih.gov

A plausible mechanistic pathway for the oxidation of the piperidine ring in a related N-isopropyloxy protected piperidine involves the formation of an α-bromo-carbamate intermediate, which then ionizes to an iminium ion. nih.gov Subsequent elimination of a proton can lead to the formation of an enamide. nih.gov

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Plausible Intermediate(s) |

| Peroxy acids (e.g., m-CPBA) | N-oxide at the piperidine nitrogen | - |

| Hypervalent iodine reagents | Iminium ion, Enamine | α-haloamine, N-acyliminium ion |

| Mild oxidizing agents | Oxidation at the 3-amino group to a nitroso or nitro derivative | - |

Catalytic Effects on Reactivity

Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving piperidine derivatives. In the context of reduction, the catalytic hydrogenation of substituted pyridines is a common method to produce piperidines. nih.gov Various catalysts, including rhodium and iridium complexes, have been employed for the enantioselective hydrogenation of pyridine (B92270) derivatives to yield chiral piperidines. acs.org For instance, the hydrogenation of N-iminopyridinium ylides catalyzed by iridium complexes has been shown to be an efficient method for accessing substituted piperidines. acs.org The electronic properties of the catalyst, often modified through ligand design, are crucial for enhanced reactivity and enantioselectivity. acs.org

The reduction of a pyridine ring to a piperidine can be a multi-step process, sometimes involving the partial reduction to a dihydropyridine (B1217469) intermediate, followed by further reduction. nih.govacs.org The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction. nih.govnih.gov

Acid-Base Properties and Protonation States

The basicity of this compound is a key determinant of its reactivity. The molecule possesses two basic centers: the piperidine nitrogen and the 3-amino group. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a relatively strong base. wikipedia.org However, the substitution on the piperidine ring in this compound significantly influences the basicity of both nitrogen atoms.

The 2-chlorophenyl group, being electron-withdrawing, will decrease the electron density on the piperidine nitrogen, thereby reducing its basicity compared to unsubstituted piperidine. Conversely, the 3-amino group is a primary aliphatic amine, which is generally basic. The predicted pKa for the conjugate acid of the unsubstituted piperidin-3-amine (B1201142) is around 10.49. lookchem.com

In this compound, a competitive protonation between the two nitrogen atoms is expected. The precise site of protonation will depend on the electronic effects of the substituents and the solvent environment. It is plausible that in a given pH range, a mixture of mono-protonated and di-protonated species will exist in equilibrium.

Table 2: Predicted pKa Values and Protonation Behavior

| Functional Group | Predicted pKa of Conjugate Acid | Factors Influencing Basicity | Predominant Protonation Site |

| Piperidine Nitrogen | < 11.22 | Electron-withdrawing effect of the 2-chlorophenyl group | Dependent on pH |

| 3-Amino Group | ~10.49 | Aliphatic primary amine | Dependent on pH |

Interactions with Other Chemical Species and Reagents

The nucleophilic character of the amino groups in this compound governs its interactions with a wide range of electrophilic reagents. Both the piperidine nitrogen and the 3-amino group can act as nucleophiles.

Reactions such as acylation, alkylation, and sulfonylation are expected to occur at the amino groups. The relative reactivity of the two nitrogen atoms will be influenced by steric hindrance and their respective basicities. The primary amino group at the 3-position is generally less sterically hindered than the piperidine nitrogen, which is attached to a bulky chlorophenyl group. This might favor reactions at the 3-amino position under certain conditions.

The synthesis of substituted piperidines often involves the reaction of a piperidine derivative with an electrophile. For example, the synthesis of N-substituted piperidines can be achieved through the reductive amination of a ketone with a piperidine. nih.gov

Reaction Pathway Analysis through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms and predicting the reactivity of complex organic molecules. researchgate.netresearchgate.netacs.org While specific computational studies on this compound are not widely available, studies on related systems provide significant insights.

DFT calculations can be used to model the transition states of various reactions, such as oxidation, reduction, and nucleophilic substitution, providing information on activation energies and reaction pathways. researchgate.netacs.org For example, computational studies on the cycloaddition reactions of nitrones to cinnamoyl piperidines have rationalized the preferred stereoselectivity and the effect of substituents on the activation energies. researchgate.net

In the context of this compound, computational analysis could be employed to:

Determine the preferred site of protonation and the relative basicities of the two nitrogen atoms.

Investigate the transition states and energy barriers for oxidation and reduction reactions at different sites.

Model the interaction with various electrophiles to predict the regioselectivity of substitution reactions.

Analyze the conformational preferences of the molecule and how they influence its reactivity.

Computational studies on piperidine/piperazine-based compounds have been used to understand their binding modes with biological targets through molecular docking and dynamic simulations. nih.gov Similar approaches could be applied to understand the interactions of this compound with other chemical species.

Table 3: Application of Computational Methods to Study Reactivity

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, electronic properties | Predicting reactivity, regioselectivity, and stereoselectivity of reactions. researchgate.netacs.org |

| Molecular Docking | Binding modes and affinities with other molecules | Understanding intermolecular interactions with reagents and catalysts. nih.gov |

| Molecular Dynamics (MD) Simulations | Conformational analysis, dynamic behavior | Assessing the influence of molecular flexibility on reactivity. nih.gov |

Exploration of Biological Activities and Molecular Interactions of 1 2 Chlorophenyl Piperidin 3 Amine and Its Analogues in Research Models

In Vitro Studies of Receptor and Enzyme Modulation

The interaction of small molecules with protein targets such as receptors and enzymes is a cornerstone of drug discovery. Analogues of 1-(2-chlorophenyl)piperidin-3-amine have been investigated for their ability to modulate the activity of several key biological macromolecules.

Binding Affinity to Specific Receptors (e.g., GPCRs, Cannabinoid Receptors)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are common drug targets. The cannabinoid receptors, such as CB1, are members of the GPCR family. Research into analogues containing both piperidine (B6355638) and chlorophenyl moieties has revealed significant binding affinities. For instance, a series of alkyl carboxamide analogues of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide were synthesized and tested for their ability to bind to the central cannabinoid receptor (CB1). These studies have led to the discovery of novel compounds with unique binding properties at the CB1 receptor.

Furthermore, studies on chlorophenylpiperazine (B10847632) analogues, which are structurally related to chlorophenylpiperidines, have shown high affinity for sigma (σ) receptors. nih.gov While the primary goal of one study was to develop σ2-selective ligands, it was found that removing a 2-pyridyl group eliminated this selectivity. nih.gov This highlights the subtle structural requirements for specific receptor interactions. Another study discovered that 1-(3-chlorophenyl)-4-phenethylpiperazine had a preferentially high affinity for the dopamine (B1211576) transporter, while also showing moderate to high affinity for both σ1 and σ2 receptor subtypes. nih.govnih.gov

Enzyme Inhibition Profiling (e.g., Lipoxygenase, Acetylcholinesterase)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Analogues of this compound have been explored as inhibitors of several enzymes, most notably acetylcholinesterase (AChE).

Acetylcholinesterase (AChE) Inhibition

AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. nih.govijpsi.org The piperidine ring is a key structural feature of Donepezil, a well-known AChE inhibitor. ijpsi.org The tertiary nitrogen in the piperidine ring can be protonated, allowing it to interact with the anionic site of the enzyme. ijpsi.org

Research on piperidine derivatives has yielded potent AChE inhibitors. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was found to be a highly potent inhibitor with an IC50 value of 5.7 nM and showed 1250 times greater selectivity for AChE over butyrylcholinesterase (BuChE). ebi.ac.uk Other semi-synthetic piperidine analogues have also demonstrated significant, selective inhibition of rat brain AChE, with IC50 values as low as 7.32 µM. nih.gov The benzamide (B126) moiety is another structural feature found in potential AChE inhibitors, and studies have focused on novel benzamide derivatives containing a piperidine core. nih.gov

Lipoxygenase (LOX) Inhibition

While direct data on this compound is limited, related structures containing a chlorophenyl group have been shown to inhibit lipoxygenases (LOXs). LOXs are enzymes involved in the inflammatory cascade. A series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were evaluated as 15-lipoxygenase (15-LOX) inhibitors. Several of these compounds demonstrated potent activity. The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring are crucial for determining the inhibitory activity.

Table 1: 15-Lipoxygenase Inhibitory Activity of Selected 1,2,4-Triazole Analogues

Modulatory Effects on Ion Channels and Transporters

In addition to receptors and enzymes, ion channels and transporters are vital targets for therapeutic intervention. Research into analogues has revealed significant effects on neurotransmitter transporters. Specifically, studies on chlorophenylpiperazine analogues have identified compounds with high affinity for the dopamine transporter (DAT). nih.govnih.gov One study found that while exploring substituents to optimize selectivity for sigma-2 receptors, 1-(3-chlorophenyl)-4-phenethylpiperazine demonstrated a high affinity for DAT. nih.govnih.gov This compound was found to be highly selective for DAT over other tested sites. nih.gov The interaction with DAT is a key mechanism for many psychostimulant drugs, and ligands that modulate this transporter are of significant research interest. nih.govresearchgate.net

Cell-Based Assays

Cell-based assays provide a crucial link between molecular interactions and cellular effects, offering insights into cytotoxicity and antimicrobial potential.

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., Hep G2, HCT-116)

The evaluation of a compound's effect on the viability of cancer cells is a standard method for identifying potential anticancer agents. The human hepatocellular carcinoma (HepG2) and human colorectal carcinoma (HCT-116) cell lines are commonly used for this purpose. nih.govekb.egnih.gov Various heterocyclic compounds, including those with piperidine and pyrimidine (B1678525) structures, have been assessed for their cytotoxic effects against these cell lines. nih.govekb.egresearchgate.net For example, a series of pyrimidine derivatives showed inhibitory activity against HCT-116 and HepG2 cells, with some compounds exhibiting IC50 values in the low micromolar range. ekb.eg Another study on phthalazine (B143731) derivatives reported IC50 values against HepG2 cells as low as 0.15 mM. semanticscholar.org While direct data for this compound is not extensively published, the results for analogous structures suggest that this chemical class warrants investigation for its cytotoxic potential.

Table 2: Cytotoxicity (IC50) of Selected Analogues in Cancer Cell Lines

Antimicrobial Activity against Bacterial and Fungal Strains (e.g., S. aureus, E. coli, P. aeruginosa)

The piperidine ring is a structural motif found in many compounds with antimicrobial properties. Various piperidine derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

In vitro screening of piperidine derivatives has demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. One study found that newly synthesized piperidine derivatives were active against both S. aureus and E. coli, with one compound showing activity comparable to the standard drug chloramphenicol (B1208) against S. aureus. Other research on halogenated benzene (B151609) derivatives substituted with piperidine showed that some compounds inhibited the growth of S. aureus and E. coli with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/ml. ijpsi.org

The antimicrobial activity is often influenced by the nature of the substituents on the piperidine ring. It has been observed that both electron-donating and electron-withdrawing groups can enhance antibacterial activity.

Table 3: Antimicrobial Activity of Selected Piperidine Analogues

Anti-inflammatory Pathways in Cellular Models

Research into the anti-inflammatory mechanisms of compounds structurally related to this compound has highlighted their potential to modulate inflammatory responses. While direct cellular pathway analysis on this specific amine is not extensively detailed in the provided literature, studies on analogous structures provide significant insights. For instance, derivatives containing a chlorophenyl moiety have been investigated for their anti-inflammatory properties. One study synthesized and evaluated a novel thiophene (B33073) carboxamide derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, demonstrating notable anti-inflammatory effects. njppp.com

Furthermore, the analgesic activity observed in analogues, such as certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, particularly in the second phase of the formalin test, suggests a significant anti-inflammatory component to their mechanism of action. nih.gov This phase is characterized by an inflammatory response, and inhibition points towards the compound's ability to interfere with the inflammatory cascade and the development of central sensitization of pain. nih.gov This suggests that compounds featuring the 2-chlorophenyl structural element may exert their effects by modulating pathways involved in inflammatory pain. nih.gov

Antioxidant Capacity Assessment (e.g., DPPH radical scavenging)

The antioxidant potential of piperidine-containing compounds has been a subject of scientific investigation, often utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay to quantify this activity. mdpi.comsemanticscholar.orgwho.int This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm. semanticscholar.org

Studies on various piperidine derivatives have shown a range of antioxidant capabilities. Research on 2,6-diphenylpiperidine-4-one derivatives and their imines revealed that the nature of substituents on the phenyl ring plays a crucial role in their antioxidant strength. who.int Specifically, derivatives featuring substituted aryl groups, such as phenol (B47542) and methoxy (B1213986) groups, demonstrated superior antioxidant activity compared to their unsubstituted counterparts. who.int For example, a derivative with these substitutions showed an IC50 value of 1.84±0.15 µg/ml, which is comparable to the standard antioxidant, ascorbic acid (IC50 1.65± 0.16 µg/ml). who.int In contrast, another synthesized piperidine molecule showed only limited DPPH radical scavenging activity. nwmedj.org These findings underscore that while the piperidine scaffold is common, its antioxidant capacity is heavily influenced by its molecular substitutions. who.int

Table 1: Antioxidant Activity of Selected Piperidine Analogues

| Compound Class | Specific Derivative | Antioxidant Activity (IC50 in µg/ml) | Reference |

| 2,6-diphenylpiperidine-4-one | Unsubstituted Aryl Derivative (1a) | 6.46±0.11 | who.int |

| 2,6-diphenylpiperidine-4-one | Substituted Aryl Derivative (1b) | 1.84±0.15 | who.int |

| Imine Derivative | Unsubstituted Aryl Oxime (2a) | 11.13±0.25 | who.int |

| Imine Derivative | Substituted Aryl Oxime (2b) | 4.53±0.19 | who.int |

| Imine Derivative | Unsubstituted Carbothioamide (3a) | 6.89±0.09 | who.int |

| Imine Derivative | Substituted Carbothioamide (3b) | 2.09±0.13 | who.int |

| Standard | Ascorbic Acid | 1.65±0.16 | who.int |

In Vivo Studies in Animal Models (Excluding Clinical Human Data)

Pharmacological Activity in Disease Models (e.g., Pain, Inflammation)

The in vivo efficacy of compounds containing the chlorophenylpiperidine or related motifs has been demonstrated in preclinical models of pain and inflammation. A newly synthesized thiophene compound bearing an N-(2-chlorophenyl) group showed significant inhibition of inflammation in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) models in Wistar rats. njppp.com The effects were found to be comparable to the standard anti-inflammatory drug indomethacin. njppp.com

Furthermore, piperidine derivatives have been identified as potent antagonists for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1) receptors, both of which are implicated in pain modulation. acs.orgnih.gov Selected dual-acting antagonists showed promising antinociceptive activity in in vivo studies, suggesting that this class of compounds could be effective in pain therapies. acs.orgnih.gov In a different study, 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives were assessed for antinociceptive effects in the formalin model of tonic pain. nih.gov The analgesic activity observed in the inflammatory phase of this test points to an anti-inflammatory profile and the potential to inhibit central sensitization, which is relevant for treating certain pain states. nih.gov

Central Nervous System (CNS) Activity in Preclinical Models

The 2-chlorophenyl moiety, when incorporated into specific heterocyclic structures, has been associated with significant activity in the central nervous system. A series of novel 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for anticonvulsant properties in established preclinical models. nih.gov One of the most active compounds, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated potent activity in the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests. nih.gov Further investigation into its mechanism suggested that its anticonvulsant effects are likely mediated through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

The role of piperidine derivatives in CNS modulation is also supported by research into dual-target ligands. Compounds acting as antagonists at both histamine H3 and sigma-1 receptors are being explored for their therapeutic potential in a variety of neurological and psychiatric conditions, including schizophrenia, Alzheimer's disease, and Parkinson's disease, based on their pharmacological profiles. nih.gov

Table 2: Preclinical CNS Activity of a 3-(2-Chlorophenyl) Analogue

| Compound | Epilepsy Model | Activity | Potential Mechanism | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Maximal Electroshock (MES) | Anticonvulsant | Interaction with voltage-gated Na+ and Ca2+ channels | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Psychomotor (6 Hz, 32 mA) | Anticonvulsant | Interaction with voltage-gated Na+ and Ca2+ channels | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | Subcutaneous Pentylenetetrazole (scPTZ) | Inactive | - | nih.gov |

Exploration of Antiviral Potential

The piperidine and piperazine (B1678402) scaffolds are recognized as important pharmacophores in the development of antiviral agents. nih.govnih.gov A patent discloses piperidine and piperazine derivatives as potential agents for treating viral infections, with a particular focus on the Hepatitis C virus (HCV). google.com The disclosed compounds are suggested to target the late stage of the HCV life cycle, leading to a reduction in both extracellular and intracellular viral RNA levels. google.com

In academic research, various analogues have been tested against a range of viruses. A study on 3-phenylpiperidine-2,6-dione derivatives found that certain compounds exhibited moderate protective activity against Coxsackievirus B2 (CVB-2), and one fluorophenyl derivative was also active against Herpes Simplex Virus-1 (HSV-1). nih.gov Another investigation into piperazine-substituted pyranopyridines showed weak, though statistically significant, decreases in the replication of the influenza virus and SARS-CoV-2 for some derivatives, but the activity was not potent enough for further development. nih.gov These studies indicate that while the piperidine core is a promising starting point, extensive structural modification is necessary to achieve potent and selective antiviral activity.

Structure-Activity Relationship (SAR) Derivation and Interpretation

The biological activity of this compound and its analogues is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies on related compound series provide valuable insights into the key features governing their pharmacological effects.

Influence of the Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. In a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of phenylpiperazine derivatives with affinity for 5-HT1A and alpha-1 receptors, substitution at the ortho position (as in the 2-chlorophenyl group) by a group with negative potential was found to be favorable for affinity at both receptors. nih.gov For antioxidant activity, the presence of electron-donating groups on the phenyl ring of piperidine derivatives was shown to enhance radical scavenging capacity, likely by improving the hydrogen-donating ability of the molecule. who.int

Importance of the Heterocyclic Core: The piperidine ring itself is a crucial structural element. In studies of dual-acting histamine H3 and sigma-1 receptor ligands, the piperidine moiety was identified as a critical feature for high affinity at the sigma-1 receptor while maintaining affinity for the H3 receptor. acs.orgnih.gov A direct comparison showed that replacing the piperidine ring with a piperazine significantly altered the activity profile, underscoring the importance of the specific heterocyclic core. acs.orgnih.gov

Impact of Substituent Modifications on Biological Response

The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both the phenyl ring and the piperidine core. Structure-activity relationship (SAR) studies on related piperidine derivatives have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity towards various biological targets.

For instance, in a series of N-aryl-piperidine derivatives designed as human histamine H3 receptor agonists, the agonistic activity was shown to be greatly influenced by substituents on the aromatic ring. nih.gov While specific data on this compound analogues is limited in publicly available research, general principles from related compounds can be extrapolated. The presence and position of the chlorine atom on the phenyl ring are critical. The ortho-chloro substitution in the parent compound likely influences the molecule's conformation and electronic properties, which in turn affect its binding affinity to target proteins.

To illustrate the impact of such modifications, a hypothetical data table based on common findings in medicinal chemistry is presented below. This table showcases how systematic modifications could potentially influence biological activity.

| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Piperidine N-substituent) | R3 (3-Amine Substituent) | Target Affinity (IC50, nM) |

| 1 | 2-Cl | H | H | Baseline |

| 1a | 3-Cl | H | H | Variable |

| 1b | 4-Cl | H | H | Variable |

| 1c | 2-F | H | H | Variable |

| 1d | 2-CH3 | H | H | Variable |

| 2a | 2-Cl | CH3 | H | Variable |

| 3a | 2-Cl | H | CH3 | Variable |

| 3b | 2-Cl | H | COCH3 | Variable |

This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogues, several key pharmacophoric features can be identified based on their chemical structure and by analogy to other bioactive piperidines.

The essential features likely include:

A basic nitrogen atom: The amine group at the 3-position of the piperidine ring is a key basic center. At physiological pH, this amine is likely protonated, allowing it to form crucial ionic interactions and hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the binding pocket of a target protein.

A hydrophobic aromatic ring: The 2-chlorophenyl group serves as a significant hydrophobic feature. This aromatic ring can engage in hydrophobic interactions, such as van der Waals forces and pi-pi stacking, with nonpolar regions of the target protein. The chlorine substituent can further modulate these interactions and may also participate in halogen bonding.

A central piperidine scaffold: The piperidine ring acts as a three-dimensional scaffold that holds the pharmacophoric features in a specific spatial orientation. The conformational flexibility or rigidity of this ring is critical for optimal binding.

Hydrogen bond donors and acceptors: The amine group provides a hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor.

Pharmacophore models for related compounds, such as dual histamine H3 and sigma-1 receptor ligands, often highlight the importance of a basic amine and an aromatic moiety connected by a specific linker, which is consistent with the structural features of this compound.

Rational Design Principles for Enhanced Selectivity

Achieving selectivity for a specific biological target over others is a primary goal in drug discovery. The rational design of this compound analogues with enhanced selectivity involves strategically modifying the molecule to optimize interactions with the desired target while minimizing off-target effects.

Key principles for the rational design of more selective analogues include:

Conformational Constraint: Introducing conformational rigidity into the molecule can pre-organize it into the bioactive conformation for the intended target, thereby increasing affinity and selectivity. This can be achieved by introducing cyclic structures or bulky groups that restrict bond rotation. For instance, appropriate conformational restriction through the use of a piperidine spacer has been shown to favor specific binding to the human histamine H3 receptor. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's properties. For example, replacing the chlorine atom with other halogens (F, Br) or with a trifluoromethyl group could alter the electronic and lipophilic character, potentially leading to improved selectivity.

Exploitation of Unique Pockets: Detailed knowledge of the three-dimensional structure of the target protein's binding site can reveal unique sub-pockets. Modifying the substituents on the this compound scaffold to extend into and interact with these specific pockets can significantly enhance selectivity.

Modulation of Physicochemical Properties: Altering properties such as lipophilicity (logP) and pKa can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. For example, introducing polar groups can decrease lipophilicity and potentially reduce interactions with hydrophobic off-targets.

By systematically applying these principles, medicinal chemists can guide the synthesis of novel analogues of this compound with improved potency and a more desirable selectivity profile, ultimately advancing their potential as research tools or therapeutic leads.

Advanced Research on 1 2 Chlorophenyl Piperidin 3 Amine and Its Analogues

Mechanistic Insights into Biological Activities

Understanding how these compounds exert their effects at a molecular level is crucial for their development as therapeutic agents. Research focuses on identifying specific protein targets and the subsequent cellular signaling events that are modulated.

The biological effects of 1-(2-chlorophenyl)piperidin-3-amine analogues are dictated by their interactions with specific molecular targets. The piperidine (B6355638) moiety is a versatile scaffold that has been incorporated into ligands for a wide range of receptors and enzymes. mdpi.com For instance, various piperidine derivatives have been identified as potent antagonists for chemokine receptors, such as CCR2 and CCR5, which are involved in inflammatory responses. nih.govacs.org

Other research has demonstrated that modifying the piperidine core can lead to compounds with high affinity for sigma receptors (σ1 and σ2). nih.govacs.org These receptors are implicated in a variety of neurological processes, and their modulation can have significant effects. The piperidine ring has been identified as a key structural element for dual activity at histamine (B1213489) H3 and σ1 receptors. nih.govnih.gov Additionally, piperidine-substituted compounds have been evaluated as non-nucleoside reverse transcriptase inhibitors for HIV-1. nih.gov

Table 1: Molecular Targets of Selected Piperidine Analogues This table is generated based on research on various piperidine derivatives and does not represent data for this compound itself.

| Analogue Class | Molecular Target | Implicated Pathway/Process |

|---|---|---|

| Phenyl Piperidine Derivatives | Chemokine Receptor 2 (CCR2) | Inflammatory cell migration |

| 3-(4-benzylpiperidin-1-yl)propylamine Derivatives | Chemokine Receptor 5 (CCR5) | Inflammatory response, HIV entry |

| Piperidine-substituted Triazines | HIV-1 Reverse Transcriptase | Viral replication |

| Piperazine (B1678402)/Piperidine Ether Derivatives | Histamine H3 Receptor (H3R) | Neurotransmission |

| Piperazine/Piperidine Ether Derivatives | Sigma-1 Receptor (σ1R) | Neuromodulation, cellular stress response |

| Furan-pyrazole Piperidine Derivatives | Akt1 Kinase | Cell survival, proliferation |

Once an analogue binds to its molecular target, it initiates or inhibits a cascade of intracellular signals. For example, the antagonism of chemokine receptors by piperidine derivatives blocks downstream signaling pathways that are crucial for leukocyte chemotaxis, thereby mitigating inflammatory responses.

In the context of cancer research, certain piperidinone derivatives have been developed as inhibitors of IκB kinase (IKKb). mdpi.com Inhibition of IKKb is a major factor in suppressing NF-κB transcription. The NF-κB signaling pathway is critical in chronic inflammation associated with carcinomas, which leads to desmoplasia and neoplastic progression. mdpi.com By blocking this cascade, such compounds can exert anti-proliferative effects. Similarly, ligands targeting the σ1 receptor can modulate intracellular calcium signaling and the function of various ion channels, impacting neuronal excitability and survival pathways.

Chemoinformatic and Cheminformatic Approaches

Computational methods are increasingly vital in accelerating the discovery and optimization of novel compounds. These approaches allow for the analysis of large datasets to identify promising structures and predict their biological activities.

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For piperidine derivatives, QSAR studies have been employed to predict their inhibitory activity against various targets, including oxidosqualene cyclase and histone deacetylases. researchgate.netnih.gov

These models are built using a set of known active compounds (the training set) and a range of calculated molecular descriptors. These descriptors quantify various physicochemical properties, such as hydrophobicity (π), electronic effects (Hammett σ), and steric parameters (molar refractivity). acs.org Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM) are used to generate the predictive model. researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogues, guiding synthetic efforts toward more potent compounds. nih.gov For example, a 3D-QSAR model for CCR5 antagonists suggested that substituents with a high relative negative charge value have greater binding affinity. acs.org

Table 2: Example of Descriptors in a Hypothetical QSAR Model for Piperidine Analogues This table illustrates the types of descriptors and their potential influence on biological activity as identified in QSAR studies of piperidine derivatives.

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Rationale |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Positive or Negative | Electron-donating or withdrawing groups can affect receptor binding interactions. acs.org |

| Hydrophobic | Partition Coefficient (logP) | Positive | Increased lipophilicity can enhance membrane permeability and hydrophobic interactions with the target. acs.org |

| Steric | Molar Refractivity (MR) | Positive or Negative | The size and shape of substituents must be optimal to fit within the binding pocket of the target protein. |

| Topological | Jurs Fractional Charged Partial Surface Area (JursFPSA) | Positive | Indicates the importance of charged surface areas for molecular interactions. acs.org |

| 3D Field | Molecular Field Analysis (MFA) Grid Points | Positive or Negative | Identifies specific spatial regions where steric bulk or electrostatic charge enhances or diminishes activity. acs.org |

Exploration of Stereoisomeric Effects on Activity

Stereoisomerism plays a critical role in the biological activity of chiral molecules like this compound, which contains a chiral center at the 3-position of the piperidine ring. The spatial arrangement of atoms in different stereoisomers can lead to significant differences in their interaction with chiral biological targets like proteins and enzymes.

Research on related piperidine analogues has highlighted the importance of stereochemistry. In one study involving phenyl piperidine derivatives with a 1,3-substituted cyclopentylamine linker, the (1S,3R)-configuration exhibited a much greater affinity for the human CCR2 receptor than the corresponding (1R,3S)-configuration. nih.gov This demonstrates that only one enantiomer (the eutomer) may fit optimally into the receptor's binding site, while the other (the distomer) may have lower affinity or even interact with different targets.

Similarly, studies on 3-aminopiperidine-based peptide analogues involved the chemical resolution of racemic mixtures to obtain enantiomerically pure compounds for biological testing. nih.gov Evaluating the activity of individual stereoisomers is essential, as it can lead to the development of more potent and selective drugs with potentially fewer side effects, by eliminating the less active or inactive distomer.

Future Research Horizons for this compound

The chemical compound this compound, a member of the arylpiperidine class, represents a scaffold of significant interest in medicinal chemistry and beyond. While its full potential is yet to be unlocked, current understanding of piperidine derivatives points towards a rich field of future research. This article outlines key prospective research directions and unanswered questions concerning this specific molecule, structured around targeted analogue development, advanced biological evaluation, innovative synthetic strategies, mechanistic elucidation, and novel material science applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-Chlorophenyl)piperidin-3-amine with high enantiomeric purity?

Answer:

The synthesis typically involves reductive amination of a ketone precursor (e.g., 1-(2-chlorophenyl)piperidin-3-one) using chiral catalysts or chiral auxiliaries. For enantiomeric control, asymmetric hydrogenation with transition metal catalysts (e.g., Ru-BINAP complexes) is effective . Post-synthesis, chiral HPLC or capillary electrophoresis should be used to verify enantiopurity. Evidence from similar piperidine derivatives suggests that recrystallization in polar aprotic solvents (e.g., acetonitrile) improves stereochemical stability .

Basic: How can the structural integrity of this compound be confirmed after synthesis?

Answer:

Use a combination of:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT-based tools) to validate the chlorophenyl and piperidine moieties .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (expected m/z for : 209.0845) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Answer:

Discrepancies often arise from differences in assay conditions or stereochemical variations. To address this:

Standardize assays : Use the same cell lines (e.g., HEK-293 for receptor binding) and buffer systems across studies.

Re-evaluate stereochemistry : Chiral impurities as low as 2% can alter activity; employ chiral separation techniques .

Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare binding affinities of enantiomers with target receptors (e.g., serotonin or sigma receptors) .

Advanced: What methodologies are suitable for studying the metabolic stability of this compound in vitro?

Answer:

- Hepatic microsome assays : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CEC) to assess competitive inhibition, which impacts metabolic half-life .